

Application Notes and Protocols for ICG-Amine Bioconjugation to Proteins and Antibodies

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Compound of Interest

Compound Name: ICG-amine

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics for applications such as cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its peak spectral absorption near 800 nm allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging.[1][2] For targeted applications, ICG can be conjugated to proteins, such as antibodies, to create fluorescent probes for molecular imaging and therapeutic applications. This is typically achieved by using an amine-reactive derivative of ICG, such as ICG N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines (e.g., the ϵ -amino group of lysine residues) on the surface of the protein.[3][4]

These application notes provide a detailed protocol for the bioconjugation of amine-reactive ICG to proteins and antibodies, offering guidance to researchers, scientists, and professionals in drug development.

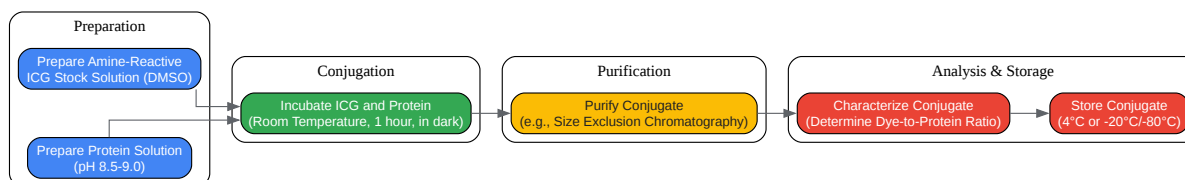
Quantitative Data Summary

The efficiency of ICG bioconjugation can be influenced by several factors, including the molar ratio of dye to protein, protein concentration, and purification methods. The following table summarizes quantitative data from various studies to provide a comparative overview.

Parameter	Molar Ratio (ICG:Protein)	Protein Concentration	Resulting Dye-to-Protein Ratio	Yield of Conjugate	Purification Method	Reference
Panitumumab Conjugation	5:1	Not Specified	~1	72%	SE-HPLC	[5] [6]
Panitumumab Conjugation	10:1	Not Specified	~2	53%	SE-HPLC	[5] [6]
Panitumumab Conjugation	20:1	Not Specified	~5	19%	SE-HPLC	[5] [6]
TuBB-9 Antibody Conjugation	Not Specified	Not Specified	0.6	Less effective	NAP-5 mini-column	[7]
TuBB-9 Antibody Conjugation	Not Specified	Not Specified	1.8	Highest cell death	NAP-5 mini-column	[7] [8] [9]
TuBB-9 Antibody Conjugation	Not Specified	Not Specified	5.2	Decreased effectiveness	NAP-5 mini-column	[7]
General Protocol Recommendation	10:1 (starting point)	>2 mg/mL	4-6 recommended	Not Specified	Sephadex G-25	[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the **ICG-amine** bioconjugation process.



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Caption: Experimental workflow for ICG-protein/antibody bioconjugation.

Detailed Experimental Protocol

This protocol is a general guideline for the conjugation of amine-reactive ICG (e.g., ICG-NHS ester) to proteins and antibodies. Optimization may be required for specific proteins and applications.

Materials:

- Protein or antibody of interest (in a buffer free of primary amines, e.g., PBS)
- Amine-reactive ICG derivative (e.g., ICG-NHS ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer (pH 8.5-9.0)[1]
- Purification column (e.g., Sephadex G-25)[1]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- 1. Preparation of Protein Solution:** a. The protein should be dissolved in a buffer that does not contain primary amines, such as Tris. PBS is a suitable buffer.^[3] b. The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.^[1] c. Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer (e.g., 1 M sodium bicarbonate).^{[1][3]} This is crucial as the NHS ester reacts with non-protonated primary amines.
- 2. Preparation of Amine-Reactive ICG Stock Solution:** a. Immediately before starting the conjugation, dissolve the amine-reactive ICG in anhydrous DMSO to a concentration of 10-20 mM.^[1] b. Vortex the solution to ensure the dye is fully dissolved.^[1] It is recommended to use the dye solution promptly as its reactivity can decrease over time with storage.^[1]
- 3. Conjugation Reaction:** a. A starting molar ratio of 10:1 (dye:protein) is recommended.^[1] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling. b. Add the calculated volume of the ICG stock solution to the protein solution while gently vortexing.^[1] The final concentration of DMSO in the reaction mixture should be less than 10%.^[1] c. Incubate the reaction mixture for 1 hour at room temperature in the dark.
- 4. Purification of the ICG-Protein Conjugate:** a. After the incubation period, the unreacted ICG must be removed from the conjugate. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.^[1] b. Equilibrate the column with PBS (pH 7.2-7.4). c. Load the reaction mixture onto the column.^[1] d. Elute the conjugate with PBS and collect the fractions. The first colored fraction will typically be the ICG-protein conjugate.
- 5. Characterization of the Conjugate:** a. Degree of Labeling (DOL): The DOL, or dye-to-protein ratio, can be determined spectrophotometrically.^{[10][11]} i. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance of ICG (around 800 nm). ii. The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF)) * \epsilon_{dye}]$ Where:
 - A_{max} = Absorbance of the conjugate at the wavelength maximum of ICG.
 - A_{280} = Absorbance of the conjugate at 280 nm.
 - $\epsilon_{protein}$ = Molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} = Molar extinction coefficient of ICG at its absorbance maximum.
 - CF = Correction factor (A_{280} of the dye / A_{max} of the dye).^[11]

6. Storage of the Conjugate: a. Store the purified ICG-protein conjugate at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[1] b. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C, potentially after lyophilization or aliquoting to avoid repeated freeze-thaw cycles.[1] The protein conjugate should be stored at a concentration greater than 0.5 mg/mL, and the addition of a carrier protein like 0.1% bovine serum albumin can improve stability.[1]

Troubleshooting and Considerations:

- **Low Labeling Efficiency:** Ensure the pH of the reaction is optimal (8.5-9.0). Check the reactivity of the ICG-NHS ester, as it is moisture-sensitive. The protein concentration should be sufficiently high (>2 mg/mL).[1]
- **Protein Aggregation:** ICG is hydrophobic and can cause aggregation of the labeled protein, especially at high dye-to-protein ratios.[5][6] Purification methods like size-exclusion HPLC can help to separate aggregates from the desired conjugate.[5][6]
- **Buffer Composition:** Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.[3]

By following this detailed protocol and considering the provided quantitative data, researchers can successfully conjugate ICG to proteins and antibodies for a variety of applications in research and development.

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